molecular formula C24H35NO3S4 B14715370 Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) CAS No. 21220-81-5

Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester)

Cat. No.: B14715370
CAS No.: 21220-81-5
M. Wt: 513.8 g/mol
InChI Key: UUYUZWVMRJGRFQ-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) is a complex organic compound with a unique structure that includes both thiol and sulfate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of ethanethiol with bis(5-(phenylthio)pentyl)amine under controlled conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to produce the final hydrogen sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydrosulfide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides or sulfonic acids, while reduction can produce ethanethiol and amines .

Scientific Research Applications

Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The sulfate ester group can participate in various chemical reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-(bis(5-(phenylthio)pentyl)amino)-, hydrogen sulfate (ester) is unique due to its combination of thiol and sulfate ester functionalities, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

21220-81-5

Molecular Formula

C24H35NO3S4

Molecular Weight

513.8 g/mol

IUPAC Name

5-[5-phenylsulfanylpentyl(2-sulfosulfanylethyl)amino]pentylsulfanylbenzene

InChI

InChI=1S/C24H35NO3S4/c26-32(27,28)31-22-19-25(17-9-3-11-20-29-23-13-5-1-6-14-23)18-10-4-12-21-30-24-15-7-2-8-16-24/h1-2,5-8,13-16H,3-4,9-12,17-22H2,(H,26,27,28)

InChI Key

UUYUZWVMRJGRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCN(CCCCCSC2=CC=CC=C2)CCSS(=O)(=O)O

Origin of Product

United States

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